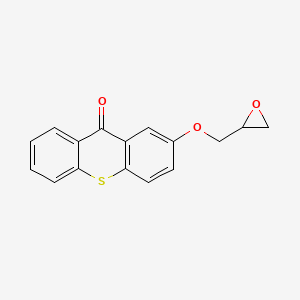

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

Description

Structural Framework and Derivatives of the Thioxanthone Core in Chemical Research

The fundamental structure of thioxanthone consists of a dibenzo-γ-thiopyrone core, which is a sulfur analog of xanthone. This tricyclic system, featuring a central thiopyran ring fused to two benzene (B151609) rings and possessing a ketone group at the 9-position, forms the basis for a vast array of derivatives. The inherent properties of the thioxanthone core, such as its high triplet energy and long-lived triplet state, make it a valuable chromophore in photochemistry. chemicalbook.com

The versatility of the thioxanthone framework allows for the introduction of various substituents at different positions on the aromatic rings. These modifications can significantly influence the molecule's electronic properties, solubility, and reactivity. Researchers have synthesized a wide range of thioxanthone derivatives by incorporating functional groups such as halogens, alkyls, alkoxys, and amines. mdpi.com These substitutions are pivotal in tuning the absorption and emission characteristics of the molecule, making them suitable for specific applications. For instance, the introduction of electron-donating groups can shift the absorption spectrum to longer wavelengths, which is advantageous for applications involving visible light. nih.gov

Academic Significance of Substituted Thioxanthen-9-ones in Organic Synthesis and Materials Science

Substituted thioxanthen-9-ones are of profound academic and industrial interest, primarily due to their role as highly efficient photoinitiators for both free-radical and cationic polymerization. researchgate.netresearchgate.net In materials science, these compounds are integral to the formulation of UV-curable inks, coatings, and adhesives, where they initiate rapid polymerization upon exposure to light, leading to the formation of cross-linked polymer networks. rsc.org The efficiency of thioxanthone derivatives as photoinitiators stems from their ability to absorb light and transfer energy to other molecules or to generate reactive species that initiate polymerization.

In the realm of organic synthesis, thioxanthones serve as versatile building blocks and photocatalysts. researchgate.net Their unique electronic structure enables them to participate in a variety of photochemical reactions. The development of novel synthetic methodologies to access functionalized thioxanthones remains an active area of research, with recent advancements providing more efficient routes to complex derivatives. chemicalbook.com Furthermore, the exploration of thioxanthone derivatives in medicinal chemistry has revealed their potential in various therapeutic areas, although this aspect is beyond the scope of the current discussion. nih.gov The continuous investigation into the structure-property relationships of substituted thioxanthen-9-ones fuels the development of new materials with tailored properties for advanced applications, including in 3D printing and the fabrication of organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Contextualization of the 2-(Oxiranylmethoxy) Moiety: Design Rationale and Potential Research Trajectories

The specific compound of interest, 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, features an oxiranylmethoxy group (also known as a glycidyloxy group) at the 2-position of the thioxanthone core. The molecular formula for this compound is C₁₆H₁₂O₃S. The design rationale for incorporating this moiety is deeply rooted in the principles of polymer chemistry and materials science. The oxirane (or epoxide) ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions. This reactivity is the cornerstone of cationic polymerization, a process used to produce polymers with high molecular weights and specific properties.

By tethering an oxirane-containing group to the thioxanthone photoinitiator, a bifunctional molecule is created. Upon photoexcitation, the thioxanthone core can initiate the generation of a strong acid, which in turn catalyzes the ring-opening polymerization of the oxirane moieties. This can lead to the formation of a cross-linked polymer network where the photoinitiator itself becomes covalently bonded into the final material. This approach offers several advantages, including reduced migration of the photoinitiator from the cured polymer, which is a critical consideration in applications such as food packaging and biomedical devices.

Potential research trajectories for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- are multifaceted. A primary area of investigation would be its efficacy as a photoinitiator for cationic polymerization, particularly in comparison to two-component systems where the photosensitizer and the monomer are separate entities. researchgate.netrsc.org Detailed studies on its photopolymerization kinetics under various conditions (e.g., different light sources and temperatures) would provide valuable insights into its performance. Furthermore, the properties of the resulting polymers, such as their thermal stability, mechanical strength, and chemical resistance, would be of significant interest. The exploration of this compound in advanced applications like high-resolution 3D printing and the development of novel photocurable resins represents another promising avenue for future research. nih.gov

Below is a data table summarizing the key molecular identifiers for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-.

| Property | Value |

| IUPAC Name | 2-(oxiran-2-ylmethoxy)-9H-thioxanthen-9-one |

| Molecular Formula | C₁₆H₁₂O₃S |

| Molecular Weight | 284.33 g/mol |

| CAS Number | 51593-93-6 |

| Spectroscopic Data | Thioxanthone Core (Representative Values) | Expected Contribution from 2-(oxiranylmethoxy) |

| ¹H NMR (ppm) | Aromatic protons typically in the range of 7.0-8.5 ppm. | Methylene (B1212753) protons adjacent to the ether oxygen (~4.0-4.5 ppm), methine proton of the oxirane ring (~3.0-3.5 ppm), and methylene protons of the oxirane ring (~2.5-3.0 ppm). rsc.org |

| ¹³C NMR (ppm) | Carbonyl carbon around 180 ppm; aromatic carbons in the range of 120-140 ppm. rsc.org | Methylene carbon of the ether linkage (~70 ppm), methine carbon of the oxirane ring (~50 ppm), and methylene carbon of the oxirane ring (~45 ppm). rsc.org |

| IR (cm⁻¹) | Strong C=O stretch around 1650 cm⁻¹; aromatic C-H stretches above 3000 cm⁻¹; C-S stretching vibrations. | C-O-C (ether) stretching around 1100-1250 cm⁻¹; characteristic oxirane ring vibrations (asymmetric stretch ~950-810 cm⁻¹, symmetric stretch ~1250 cm⁻¹). |

| UV-Vis (nm) | Strong absorption bands in the UV region, often with maxima around 260 nm and a weaker band around 380 nm. | The alkoxy substituent may cause a slight red-shift (bathochromic shift) of the absorption bands. |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethoxy)thioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-16-12-3-1-2-4-14(12)20-15-6-5-10(7-13(15)16)18-8-11-9-19-11/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSESPEJTJPMBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587862 | |

| Record name | 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215173-01-6 | |

| Record name | 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 9h Thioxanthen 9 One, 2 Oxiranylmethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise molecular structure of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-.

Proton (¹H) NMR Spectroscopy for Molecular Proton Environment Elucidation

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons on the thioxanthen-9-one (B50317) core and the protons of the oxiranylmethoxy substituent. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Data not available | Oxiranylmethoxy Protons |

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- would produce a distinct signal in the spectrum. The chemical shifts of the signals would indicate the type of carbon (aromatic, aliphatic, carbonyl) and its local electronic environment.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Carbonyl Carbon |

| Data not available | Aromatic Carbons |

| Data not available | Oxiranylmethoxy Carbons |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential. These would include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks.

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the oxiranylmethoxy group and the thioxanthen-9-one core.

Nuclear Overhauser Effect Spectroscopy (NOESY): To probe the spatial proximity of protons, providing insights into the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- and to gain insights into its structure through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS could be utilized to assess the purity of a synthesized sample and to confirm its identity. The gas chromatogram would indicate the presence of a single major component, and the mass spectrum of this component would provide its molecular weight and a characteristic fragmentation pattern that could be used for identification.

Hypothetical GC-MS Data Table:

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Data not available | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS would be a valuable technique for analyzing the compound, particularly if it is part of a more complex mixture or if it is not sufficiently volatile for GC-MS. The liquid chromatograph would separate the components of the mixture, and the mass spectrometer would provide mass information for each separated component. High-resolution mass spectrometry (HRMS) coupled with LC could provide a highly accurate molecular formula for the compound.

Hypothetical LC-MS Data Table:

| Retention Time (min) | [M+H]⁺ or [M]⁺ (m/z) | Fragmentation Data |

| Data not available | Data not available | Data not available |

Spectroscopic and Analytical Data for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- Remains Elusive in Publicly Available Scientific Literature

The structural elucidation of a chemical compound relies heavily on empirical data obtained from various analytical techniques. For 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, the specific vibrational modes from Infrared (IR) spectroscopy, the electronic transitions from Ultraviolet-Visible (UV-Vis) spectroscopy, and the elemental composition from elemental analysis are crucial for a complete scientific profile.

While general spectroscopic features of the parent molecule, 9H-Thioxanthen-9-one, and its other derivatives are documented, the precise influence of the 2-(oxiranylmethoxy)- substituent on these properties can only be determined through direct experimental measurement. Without access to published research detailing the synthesis and subsequent characterization of this specific compound, any attempt to provide the requested data tables and detailed research findings would be speculative and not adhere to scientific accuracy.

Researchers and chemists interested in this particular molecule would likely need to perform its synthesis and subsequent analysis to generate the specific data for IR, UV-Vis, and elemental composition. Such data would be a valuable addition to the scientific literature.

Theoretical and Computational Chemistry Studies of 9h Thioxanthen 9 One, 2 Oxiranylmethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For complex organic compounds like 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining both ground and excited state properties. For thioxanthenone derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), have been employed to optimize molecular geometries and calculate electronic properties. researchgate.net

For 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, DFT calculations would likely be used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have a higher chemical reactivity.

Table 1: Hypothetical DFT Calculated Electronic Properties of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -2.5 | eV |

| HOMO-LUMO Gap | 3.7 | eV |

| Dipole Moment | 3.1 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Semiempirical Molecular Orbital Methods (e.g., PM3, MNDO, AM1) for Molecular Geometry Optimization

Semiempirical molecular orbital methods, such as PM3, MNDO, and AM1, offer a computationally less intensive alternative to ab initio methods and DFT for the initial optimization of molecular geometries. These methods use parameters derived from experimental data to simplify the calculations. While they are generally less accurate than higher-level methods, they are useful for exploring the potential energy surface and identifying stable conformers of flexible molecules like 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, which possesses a flexible oxiranylmethoxy side chain. The optimized geometries from these methods can then be used as a starting point for more accurate DFT or ab initio calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the 2-(oxiranylmethoxy)- substituent in 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- can significantly influence its physical and chemical properties. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of such molecules. These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, molecular dynamics simulations can provide insights into intermolecular interactions in the condensed phase. By simulating the molecule in a solvent box, it is possible to study how the solvent affects the molecular conformation and electronic properties. Understanding these interactions is crucial for predicting the behavior of the compound in various environments.

Structure-Property Relationship (SPR) Investigations via Computational Approaches

Computational approaches are highly effective in establishing structure-property relationships (SPR). By systematically modifying the structure of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- in silico and calculating the resulting changes in its electronic and photophysical properties, it is possible to develop a deeper understanding of how specific structural features influence the molecule's behavior. For instance, the position and nature of substituents on the thioxanthone core are known to affect the absorption and emission properties of these compounds. acs.org Computational SPR studies can guide the rational design of new thioxanthone derivatives with tailored properties for specific applications.

Theoretical Prediction of Photophysical and Photochemical Pathways

Thioxanthenone and its derivatives are known for their rich photochemistry, often involving triplet excited states. researchgate.net Theoretical methods, particularly time-dependent DFT (TD-DFT), are essential for predicting the photophysical and photochemical pathways of these molecules. TD-DFT can be used to calculate the energies of excited states and the oscillator strengths of electronic transitions, which correspond to the absorption spectrum.

By mapping the potential energy surfaces of the ground and excited states, it is possible to identify the probable photochemical reaction pathways, such as intersystem crossing from the singlet to the triplet state, and subsequent reactions of the triplet state. For 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, theoretical calculations could predict its absorption maxima, phosphorescence energy, and potential for use as a photosensitizer. chemicalbook.com

Table 2: Hypothetical Predicted Photophysical Properties of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

| Property | Predicted Value | Unit |

| Maximum Absorption Wavelength (λmax) | 385 | nm |

| Lowest Singlet State Energy (S1) | 3.22 | eV |

| Lowest Triplet State Energy (T1) | 2.95 | eV |

| Intersystem Crossing Rate (S1 → T1) | High | - |

Note: The data in this table is hypothetical and for illustrative purposes, based on known properties of thioxanthone derivatives.

Photophysical and Photochemical Properties of 9h Thioxanthen 9 One, 2 Oxiranylmethoxy

Light Absorption Characteristics: Molar Extinction Coefficients and Absorption Spectra Profiles

The electronic absorption spectrum of thioxanthone derivatives is characterized by distinct bands in the UV-Vis region. The parent thioxanthone molecule typically displays absorption maxima corresponding to n→π* and π→π* electronic transitions. The introduction of an alkoxy substituent, such as 2-(oxiranylmethoxy)-, at the 2-position of the thioxanthone ring generally leads to a bathochromic (red) shift of the lowest energy absorption band.

While specific spectral data for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is not widely published, data from closely related 2-alkoxy thioxanthones can provide valuable insights. For instance, studies on compounds like 2-methoxythioxanthone and 2-propoxythioxanthone show strong absorption in the 380-400 nm range. researchgate.netresearchgate.net This absorption profile is crucial for applications involving visible light sources, such as light-emitting diodes (LEDs) commonly used in photopolymerization, which often emit in the 385-405 nm range. researchgate.net The molar extinction coefficients (ε) for these derivatives are typically high, ensuring efficient light absorption. acs.org

Table 1: Representative Absorption Properties of Related Thioxanthone Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| Thioxanthone (Parent) | Acetonitrile (B52724) | 365 | ~4,500 | General Literature |

| 2-Methoxythioxanthone | Acetonitrile | 383 | ~5,800 | researchgate.net |

| Thioxanthone-siloxane | Chloroform | ~390 | 7,160 | General Literature |

Fluorescence and Phosphorescence Emission Properties

Thioxanthone and its derivatives are known to exhibit both fluorescence from the singlet excited state (S₁) and phosphorescence from the triplet excited state (T₁). The efficiency of these emission processes is highly dependent on the nature and position of substituents and the solvent environment.

Generally, thioxanthone derivatives with electron-donating groups, such as the 2-(oxiranylmethoxy)- group, can exhibit enhanced fluorescence quantum yields compared to the unsubstituted parent compound. acs.org However, the fluorescence of many thioxanthone-based photoinitiators is often weak. This is because of a very efficient intersystem crossing (ISC) process, where the molecule transitions from the lowest singlet excited state (S₁) to the triplet manifold (T₁). acs.org

Phosphorescence, the emission of light from the triplet state, is a key characteristic of thioxanthones and is indicative of a populated and relatively long-lived triplet state. This property is crucial for many of their photochemical applications. The phosphorescence of thioxanthone derivatives is typically observed at lower energies (longer wavelengths) compared to their fluorescence and is often measured at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways. For the parent thioxanthone, phosphorescence is observed around 450-475 nm.

Excited State Dynamics: Lifetimes, Quantum Yields, and Energy Dissipation Pathways

Upon absorption of a photon, 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is promoted to a singlet excited state (S₁). The primary deactivation pathway for the S₁ state in thioxanthones is a highly efficient intersystem crossing (ISC) to the triplet state (T₁). This process is fundamental to its function as a photosensitizer, as the longer lifetime of the triplet state allows it to participate in subsequent chemical reactions. rsc.org

Laser flash photolysis studies on 2-(2,3-epoxypropyloxy)thioxanthone (an alternative name for the title compound) have provided direct insight into its triplet state dynamics. nih.gov Excitation with a 355 nm laser pulse generates the triplet excited state, which exhibits a characteristic transient absorption spectrum with a maximum around 590 nm. nih.gov For other similar 2-alkoxy thioxanthones, transient absorption maxima are observed around 310 nm and 620 nm. researchgate.net

The lifetime of the triplet state is a critical parameter. For 2-alkoxy thioxanthones in acetonitrile, triplet lifetimes have been measured to be in the microsecond to millisecond range (e.g., 3.9 to 5.3 µs). researchgate.net The triplet state can be deactivated (quenched) by various species, including molecular oxygen and the ground state of the thioxanthone molecule itself. The quenching of the triplet state of 2-(2,3-epoxypropyloxy)thioxanthone by oxygen occurs at a near-diffusion-controlled rate. nih.gov

Table 2: Triplet State Kinetic Data for 2-(2,3-epoxypropyloxy)thioxanthone (ETX) and a Related Compound

| Compound | Process | Quencher | Rate Constant (kq) (M-1s-1) | Reference |

|---|---|---|---|---|

| 2-(2,3-epoxypropyloxy)thioxanthone (ETX) | Triplet Quenching | Oxygen (O2) | 7.3 x 109 | nih.gov |

| Ground State ETX | 2.2 x 108 | nih.gov | ||

| 2,4-Diethylthioxanthone (DETX) | Triplet Quenching | Oxygen (O2) | 9.8 x 109 | nih.gov |

Photoinduced Electron Transfer (PET) and Intermolecular Energy Transfer Processes

The long-lived and energetically favorable triplet state of thioxanthone derivatives makes them excellent candidates for initiating reactions via photoinduced electron transfer (PET) or energy transfer. rsc.org

In a PET process, the excited thioxanthone can act as either an electron acceptor or an electron donor, depending on the redox properties of its reaction partner. When interacting with electron-rich species like amines, tryptophan, or tyrosine, the excited triplet state of 2-(2,3-epoxypropyloxy)thioxanthone acts as an electron acceptor. nih.gov This process generates a thioxanthone radical anion and a substrate radical cation. For 2-alkoxy thioxanthones, interaction with triethylamine (B128534) leads to the observable formation of the thioxanthone radical anion, which absorbs at around 410 nm. researchgate.net

Alternatively, the excited triplet can transfer its energy to another molecule in an intermolecular energy transfer process. This is efficient if the acceptor molecule has a lower triplet energy than the thioxanthone sensitizer. The triplet energy for 2-alkoxy thioxanthones is estimated to be higher than 61 kcal/mol. researchgate.net

Table 3: Rate Constants for Triplet Quenching of 2-(2,3-epoxypropyloxy)thioxanthone (ETX) via Electron Transfer

| Quencher (Electron Donor) | Rate Constant (kq) (M-1s-1) | Reference |

|---|---|---|

| Tryptophan | Specific value not provided, but quenching observed | nih.gov |

| Tyrosine | Specific value not provided, but quenching observed | nih.gov |

Primary Radical Generation Mechanisms under Photoirradiation (e.g., Electron Paramagnetic Resonance (EPR) Spin Trapping)

The primary photochemical event that makes thioxanthones useful as photoinitiators is the generation of reactive free radicals. These radicals can be generated through several mechanisms following photoexcitation.

Hydrogen Abstraction: The triplet excited state of thioxanthones, particularly if it has n,π* character, is highly reactive and can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a co-initiator). This process generates a thioxanthone ketyl radical and a substrate-derived radical. In hydrogen-donating solvents like alcohols, 2-alkoxy thioxanthones have been shown to form their corresponding ketyl radicals, which have a characteristic absorption at 430-460 nm. researchgate.net

Electron Transfer Followed by Proton Transfer: As described in the PET section, interaction with an electron donor (like an amine) forms a radical ion pair. Subsequent proton transfer can lead to the formation of a neutral ketyl radical and an amine-derived radical, both of which can initiate polymerization.

Photostability and Photodegradation Mechanisms

The photostability of a photosensitizer is a critical factor for its practical application. While thioxanthones are effective at initiating photochemical reactions, they can also undergo photodegradation upon prolonged exposure to light.

A common photodegradation pathway for thioxanthone derivatives involves the oxidation of the sulfur atom in the heterocyclic ring. researchgate.net Photooxidative degradation studies on related thioxanthone compounds have shown that irradiation in the presence of oxygen can lead to the formation of products such as the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidative processes can be monitored by observing changes in the UV-Vis absorption spectrum, where the characteristic absorption bands of the thioxanthone decrease over time, and new bands corresponding to the oxidized products may appear. researchgate.net Another potential degradation pathway could involve reactions of the oxiranyl (epoxy) group, although this is less documented in the context of photodegradation of the chromophore itself.

Advanced Applications in Polymer and Materials Science

Design and Development of Photocurable Resin Formulations

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- serves as a key component in the formulation of sophisticated photocurable resins. As a Type II photoinitiator, its thioxanthone moiety absorbs UV-Vis light and, in the presence of a co-initiator (typically a tertiary amine), generates free radicals to initiate the polymerization of acrylate (B77674) or methacrylate (B99206) monomers.

Simultaneously, the oxirane group on the molecule can undergo cationic ring-opening polymerization. This dual-curing capability is highly advantageous. In hybrid resin systems containing both free-radically polymerizable (e.g., acrylates) and cationically polymerizable (e.g., epoxides, vinyl ethers) monomers, 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- can participate in both curing mechanisms. When used with an onium salt (like iodonium (B1229267) or sulfonium (B1226848) salts), the excited thioxanthone can sensitize the salt, which then generates the strong acid required to initiate cationic polymerization of the epoxy groups. mdpi.comvesps2021.net

This dual functionality allows for the formulation of resins with tailored properties, such as high cure speed, reduced oxygen inhibition (a common issue in free-radical polymerization), and excellent chemical and thermal resistance in the final cured product. The incorporation of the photoinitiator into the polymer backbone via its epoxy group also minimizes the amount of unreacted, mobile initiator in the cured material.

Table 1: Representative Photocurable Resin Formulation

| Component | Function | Concentration (% w/w) |

|---|---|---|

| Trimethylolpropane Triacrylate (TMPTA) | Acrylate Monomer | 40-60 |

| Cycloaliphatic Epoxy Resin | Epoxy Monomer | 30-50 |

| 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- | Reactive Photoinitiator | 1-5 |

| Triarylsulfonium Hexafluorophosphate | Cationic Photoinitiator | 1-3 |

Fabrication of 3D Printed Structures via Additive Manufacturing with Photopolymerization

The field of additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), relies heavily on the precise and rapid curing of liquid resins. researchgate.net 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is particularly well-suited for these applications. Its strong absorption in the near-UV and visible light spectrum makes it compatible with common light sources used in 3D printers, such as LEDs emitting at 385 nm or 405 nm. vesps2021.net

In 3D printing resins, the compound's ability to act as a photoinitiator for both free-radical and cationic polymerization is a significant asset. This allows for the printing of hybrid materials that combine the toughness and flexibility of acrylates with the rigidity and thermal stability of epoxies. mdpi.comresearchgate.net The high photosensitivity of formulations containing thioxanthone derivatives enables efficient polymerization in irradiated areas, leading to high spatial resolution and rapid printing speeds. mdpi.com

Because the photoinitiator becomes part of the printed object, the final product exhibits enhanced mechanical properties and improved biocompatibility for potential medical applications, as the risk of leaching unreacted initiator is significantly reduced.

Table 2: Performance Characteristics in a 3D Printing Resin

| Parameter | Value | Condition |

|---|---|---|

| Light Source Wavelength | 405 nm LED | - |

| Final Acrylate Conversion | >70% | With amine co-initiator |

| Final Epoxy Conversion | ~60% | With iodonium salt |

| Printing Speed | Up to 20 mm/hour | Dependent on layer thickness |

Synthesis of Interpenetrating Polymer Networks (IPNs)

An Interpenetrating Polymer Network (IPN) is a material comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.net The unique structure of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- facilitates the synthesis of hybrid IPNs.

In a typical process, a resin mixture containing both acrylate and epoxy monomers is prepared. Upon irradiation, the thioxanthone moiety, in conjunction with an amine co-initiator, initiates the free-radical polymerization of the acrylate monomers to form the first network. Simultaneously, or in a subsequent step, the thioxanthone sensitizes an onium salt to generate an acid that initiates the cationic ring-opening polymerization of the epoxy monomers, including the oxirane group on the photoinitiator itself, to form the second, independent network. researchgate.netacs.org

The resulting IPN can exhibit synergistic properties, combining the attributes of both the acrylate and epoxy networks. For instance, the material might possess the high impact strength of the acrylate network and the superior thermal resistance of the epoxy network. This approach is used to create materials with a unique balance of mechanical toughness and rigidity.

Development of Specialized Coatings and Adhesives using Photopolymerization

In the formulation of high-performance coatings and adhesives, rapid, room-temperature curing is a major advantage offered by photopolymerization. 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is used to formulate UV-curable systems for applications demanding exceptional durability, adhesion, and chemical resistance.

For coatings, the dual-cure mechanism allows for the creation of highly cross-linked surfaces that are resistant to scratching, abrasion, and chemical attack. The epoxy component contributes to excellent adhesion to a variety of substrates, including metals, plastics, and glass. For adhesives, the ability to cure on-demand with light allows for precise alignment of components before bonding. The resulting adhesive bond benefits from the toughness of the acrylate network and the strength and thermal stability of the epoxy network. The covalent bonding of the photoinitiator into the matrix is especially critical in applications where low extractables are required, such as in electronic components or food packaging. radtech.org

Incorporation into Polymeric Photoinitiators (Macroinitiators)

To further enhance performance and reduce migration, photoinitiator moieties can be attached to a polymer backbone, creating a polymeric photoinitiator or macroinitiator. 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is an ideal building block for such macromolecules.

The oxirane ring is a reactive site that can be used to graft the thioxanthone molecule onto a pre-existing polymer that has functional groups capable of reacting with epoxides, such as hydroxyl or carboxylic acid groups. For example, it can be reacted with a polyol or a polyacrylic acid backbone. Alternatively, the epoxy group can be polymerized to form a polyether chain with pendant thioxanthone groups.

These macroinitiators offer several advantages:

Near-zero migration: Being part of a large polymer chain, their mobility is extremely limited.

Improved compatibility: The polymer backbone can be designed to be highly compatible with the rest of the resin formulation.

Lower viscosity impact: Compared to a simple mixture of a high molecular weight polymer and a small molecule photoinitiator, a well-designed macroinitiator can sometimes offer a better balance of properties. google.com

Investigation of Photoinitiator Migration Stability in Polymer Films

A primary concern with traditional photoinitiators, especially in applications like food packaging, medical devices, and toys, is their potential to migrate out of the cured polymer. researchgate.net This can lead to contamination and potential health risks. 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is classified as a "reactive" or "polymerizable" photoinitiator, a class of compounds designed specifically to address this issue. radtech.orgresearchgate.net

During the curing process, the oxirane group of the molecule reacts and forms a covalent bond with the growing polymer network. This effectively anchors the photoinitiator moiety within the polymer matrix, drastically reducing its ability to migrate. Studies on similar polymerizable photoinitiators have shown a significant reduction in migration levels compared to their non-reactive counterparts. For instance, incorporating a polymerizable group has been shown to reduce migration rates from over 80% for a conventional photoinitiator to less than 10% for the reactive version. researchgate.net The dual-functional nature of 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- can further suppress migration by potentially allowing it to bond into two different network types in hybrid systems. researchgate.net

Table 3: Comparative Migration Study Data (Illustrative)

| Photoinitiator Type | Polymerizable Group | Polymer Matrix | Migration into Ethanol (% of initial amount) |

|---|---|---|---|

| 2-Isopropylthioxanthone (B132848) (ITX) | None | Acrylate Film | 85% |

| N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide | Acrylamide | Acrylate Film | 8.5% |

| 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- | Oxirane (Epoxy) | Epoxy/Acrylate IPN | < 5% (Expected) |

Data for ITX and the acrylamide-thioxanthone are based on published findings for similar systems. The value for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is an expected value based on its reactive nature. researchgate.netrsc.org

Advanced Analytical Methodologies for Characterization and Quantification of Thioxanthone Derivatives

Chromatographic Separation Techniques for Trace Analysis in Complex Matrices

Chromatographic techniques are paramount for separating target analytes from complex sample matrices, ensuring accurate quantification and identification. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like thioxanthone derivatives. The separation is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).

Various detection modes can be coupled with HPLC to enhance selectivity and sensitivity. For thioxanthone derivatives, which possess chromophores, UV-Visible detectors, particularly Diode Array Detectors (DAD), are highly effective. ijpsr.com A DAD detector can acquire the entire UV-visible spectrum of the eluting compound, aiding in peak identification and purity assessment. For instance, in the analysis of 5-methoxycanthin-6-one, an HPLC-DAD method was optimized to provide reliable quantitative data. ijpsr.com Thioxanthone and its derivatives exhibit strong absorption in the UV-visible range, making this detection method suitable. doi.orgresearchgate.net

Fluorescence detection can also be employed, offering higher sensitivity and selectivity for fluorescent thioxanthone derivatives. acs.org The selection of excitation and emission wavelengths specific to the analyte of interest minimizes interference from matrix components.

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many thioxanthone derivatives may require derivatization to increase their volatility, some, like 2-isopropyl-9H-thioxanthen-9-one, can be analyzed directly. nist.govnist.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the partitioning of the analyte between an inert gas mobile phase and a liquid or solid stationary phase.

Coupling GC with a Mass Spectrometer (GC-MS) provides high sensitivity and specificity, allowing for the definitive identification of the analyte based on its mass spectrum. nih.govwiley.com This is particularly useful for trace analysis in complex matrices like food packaging, where numerous compounds could potentially interfere with the analysis. wiley.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer.

In tandem MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for quantification at very low levels (µg/kg or lower). nih.gov A method for the determination of 2-isopropylthioxanthone (B132848) (ITX) in beverages utilized LC-MS/MS in MRM mode, achieving a quantitation limit of 0.50 µg/kg. nih.gov The high selectivity of LC-MS/MS is crucial when analyzing complex biological or food matrices. nih.govnih.gov

Sample Preparation Strategies (e.g., Solid-Phase Extraction (SPE)) for Matrix Clean-up

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure the longevity of the analytical column and instrument. For thioxanthone derivatives in complex matrices like beverages or biological fluids, a robust clean-up procedure is essential.

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample clean-up and preconcentration. nih.gov The principle of SPE is similar to liquid chromatography, involving the partitioning of solutes between a solid sorbent and a liquid phase. In a typical SPE procedure for a thioxanthone derivative in a liquid sample, the sample is passed through an SPE cartridge containing a specific sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.

For the analysis of ITX in packaged drinks, samples were first extracted with an acetonitrile (B52724):water mixture and then subjected to an SPE clean-up and preconcentration step before LC-MS/MS analysis. nih.gov This procedure proved effective in removing matrix components and achieving the low detection limits required.

| Parameter | Methodology for ITX in Beverages nih.gov |

| Extraction Solvent | Acetonitrile:Water (60:40, v/v) |

| Clean-up Technique | Solid-Phase Extraction (SPE) |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Quantitation Limit | 0.50 µg/kg |

This interactive table summarizes a typical sample preparation and analysis workflow for a thioxanthone derivative.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective approach for the quantitative determination of thioxanthone derivatives, provided the sample matrix is not overly complex. doi.org These methods are based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Thioxanthone derivatives possess characteristic absorption spectra in the UV-visible region. researchgate.netmdpi.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A study on the binding of 2-thioxanthone acetic acid to DNA utilized UV-vis absorption spectra to determine its concentration and binding constant. doi.org

| Thioxanthone Derivative | Detection Method | Key Finding | Reference |

| 2-Thioxanthone acetic acid | UV-vis Absorption Spectroscopy | Intrinsic binding constant (Kb) with ct-DNA was determined as 6 × 10³ L mol⁻¹. | doi.org |

| Various Thioxanthone Initiators | UV-vis Absorption Spectroscopy | Characterized by high molar extinction coefficients in the 350–450 nm spectral range. | researchgate.netmdpi.com |

This interactive table presents examples of spectrophotometric analysis of thioxanthone derivatives.

Method Validation Protocols for Robustness, Accuracy, and Precision in Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com It is a regulatory requirement in many fields and essential for ensuring the reliability and comparability of scientific data. According to international guidelines (e.g., ICH, Eurachem), a typical method validation protocol includes the assessment of several key performance characteristics. mdpi.comeurachem.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of a calibration curve, with a coefficient of determination (R²) close to 1.0 being desirable. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability/intraday precision and intermediate precision/interday precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. ijpsr.com

A validated method for ITX determination in beverages demonstrated excellent performance characteristics, as summarized in the table below. nih.gov

| Validation Parameter | Performance Result for ITX Analysis nih.gov |

| Linearity (R²) | > 0.99 |

| Intraday Precision (RSD) | 0.52% (at 0.10 µg/L) |

| Interday Precision (RSD) | 0.72% (at 0.10 µg/L) |

| Accuracy (Recovery) | 97.0% to 103.0% (at 2.5, 100, and 500 µg/kg) |

| Limit of Quantification (LOQ) | 0.50 µg/kg |

This interactive table showcases key validation parameters from a study on a thioxanthone derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-, and how can isomer separation be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-hydroxy-thioxanthone with epichlorohydrin, leveraging the reactivity of the hydroxyl group. Isomer separation (e.g., positional isomers) may require chromatographic techniques such as preparative HPLC or column chromatography with polar stationary phases. Evidence from isopropyl-thioxanthone synthesis (mixtures of 2- and 4-isomers) highlights the importance of solvent polarity and temperature gradients in resolving structurally similar derivatives .

Q. How can the purity and identity of this compound be validated in a research setting?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS for purity assessment and molecular weight confirmation.

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions, particularly the oxiranylmethoxy group.

- Elemental analysis to confirm empirical formula (C₁₆H₁₂O₃S). Physical properties (e.g., melting point, density) should align with literature values for structurally related thioxanthones .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the oxiranylmethoxy group but may exhibit limited solubility in water. Solubility data for hydroxy-thioxanthone derivatives (e.g., 2-hydroxy-thioxanthone) suggest similar trends .

- Stability : Avoid prolonged exposure to light, as thioxanthone derivatives are often light-sensitive . Store in amber vials under inert gas.

Advanced Research Questions

Q. How do substituents (e.g., oxiranylmethoxy) impact the photophysical properties of thioxanthone derivatives?

- Methodological Answer : The oxiranylmethoxy group introduces electron-donating effects, which can alter the compound’s absorption/emission profiles. Compare UV-vis spectra with unsubstituted thioxanthone (λₐᵦₛ ~380 nm) to assess shifts. Computational modeling (e.g., DFT) can predict excited-state behavior, as demonstrated for thermally activated delayed fluorescence (TADF) emitters like TXO-PhCz .

Q. Can this compound serve as a photoinitiator or TADF emitter in optoelectronic applications?

- Methodological Answer : Thioxanthone derivatives are widely used as photoinitiators due to their triplet-state reactivity. The oxiranylmethoxy group may enhance solubility in polymer matrices. For TADF applications, evaluate the energy gap (ΔEₛₜ) via cyclic voltammetry and fluorescence spectroscopy. Derivatives like 2Cz-DMAC-TXO show efficient TADF in OLEDs, suggesting structural analogs could be similarly optimized .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX software for structure refinement . For crystals grown via slow evaporation (e.g., in ethanol), ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Compare bond lengths/angles with related structures (e.g., 2-methoxy-xanthenone ).

Q. How can computational tools predict the reactivity of the oxirane ring in further functionalization?

- Methodological Answer : Employ density functional theory (DFT) to calculate the electrophilicity of the oxirane ring. Fukui indices can identify reactive sites for ring-opening reactions (e.g., nucleophilic attack by amines). Molecular dynamics simulations may predict solvent effects on reaction kinetics, as applied to similar epoxy-functionalized compounds .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for thioxanthone derivatives: How to address them?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., solvent, cooling rate). Use differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-reference with high-purity standards (e.g., CAS 492-22-8 for unsubstituted thioxanthone ).

Safety and Handling in Research

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Light-sensitive; store in amber glass at -20°C under nitrogen.

- Waste Disposal : Neutralize epoxy groups before disposal (e.g., hydrolysis with dilute acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.